molecular formula C13H14Cl2O3 B14176371 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate CAS No. 920271-52-9

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate

Katalognummer: B14176371
CAS-Nummer: 920271-52-9
Molekulargewicht: 289.15 g/mol
InChI-Schlüssel: MXLQIBDZGRAJBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C12H12Cl2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenoxy group and a propyl 2-methylprop-2-enoate moiety, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate typically involves the reaction of 3,4-dichlorophenol with 3-chloropropyl 2-methylprop-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The propyl 2-methylprop-2-enoate moiety can also participate in chemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,4-Dichlorophenoxy)propyl 2-methylprop-2-enoate
  • 3-(3,4-Dichlorophenoxy)propyl acrylate
  • 3-(3,4-Dichlorophenoxy)propyl methacrylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

920271-52-9

Molekularformel

C13H14Cl2O3

Molekulargewicht

289.15 g/mol

IUPAC-Name

3-(3,4-dichlorophenoxy)propyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H14Cl2O3/c1-9(2)13(16)18-7-3-6-17-10-4-5-11(14)12(15)8-10/h4-5,8H,1,3,6-7H2,2H3

InChI-Schlüssel

MXLQIBDZGRAJBC-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCOC1=CC(=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.